
(Z)-6-decenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-decenoic acid: is an unsaturated fatty acid with a double bond in the Z (cis) configuration at the sixth carbon atom from the carboxyl end
準備方法
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-6-decenoic acid involves the hydroboration-oxidation of 1-hexyne. The reaction proceeds through the addition of borane (BH3) to the triple bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired this compound.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. In this case, the reaction of a suitable aldehyde with a phosphonium ylide derived from triphenylphosphine and an appropriate alkyl halide can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-6-decenoic acid can undergo oxidation reactions to form various products, including epoxides and diols. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated fatty acids using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: this compound can participate in substitution reactions, where the double bond can be functionalized with different substituents. For example, halogenation with bromine (Br2) can yield dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Dibromo derivatives
科学的研究の応用
Chemistry:
Catalysis: (Z)-6-decenoic acid is used as a precursor in the synthesis of various catalysts for organic reactions.
Polymer Chemistry: It is employed in the production of polymers and copolymers with specific properties.
Biology:
Lipid Metabolism Studies: The compound is used in research to study lipid metabolism and the role of unsaturated fatty acids in biological systems.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry:
Surfactants: The compound is used in the production of surfactants and emulsifiers for various industrial applications.
Lubricants: It is utilized in the formulation of biodegradable lubricants.
作用機序
The mechanism of action of (Z)-6-decenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, contributing to its biological effects.
類似化合物との比較
(E)-6-decenoic acid: The trans isomer of (Z)-6-decenoic acid, differing in the configuration of the double bond.
6-decenoic acid: The positional isomer with the double bond at a different location.
Oleic acid: A common unsaturated fatty acid with a double bond at the ninth carbon atom.
Uniqueness:
Configuration: The Z (cis) configuration of the double bond in this compound imparts unique chemical and biological properties compared to its E (trans) isomer.
特性
CAS番号 |
118426-11-2 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(Z)-dec-6-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-5H,2-3,6-9H2,1H3,(H,11,12)/b5-4- |
InChIキー |
IZOFWCYKCWUJBY-PLNGDYQASA-N |
異性体SMILES |
CCC/C=C\CCCCC(=O)O |
正規SMILES |
CCCC=CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



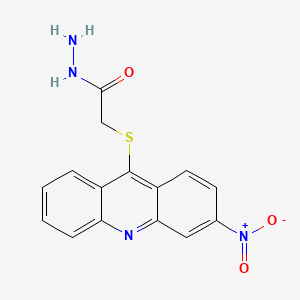
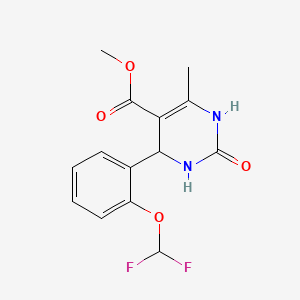
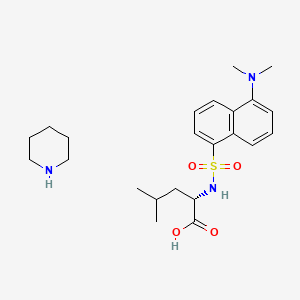
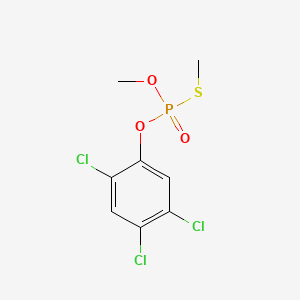
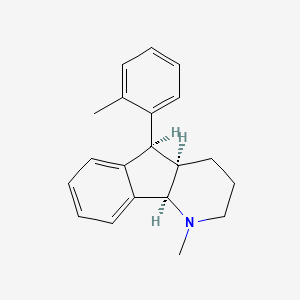

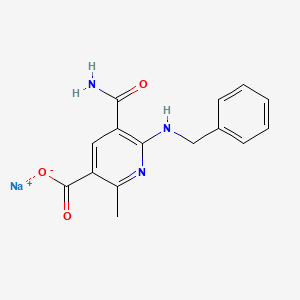

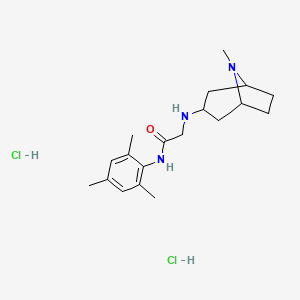
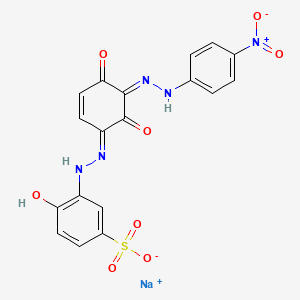
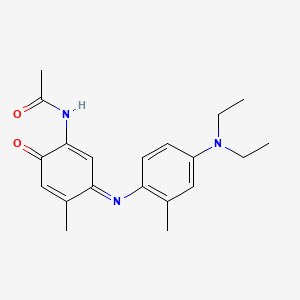

![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)
